N-butyl-2-(3-chlorophenoxy)acetamide
Description
N-Butyl-2-(3-chlorophenoxy)acetamide is a synthetic acetamide derivative characterized by a phenoxy group substituted with a chlorine atom at the 3-position and an N-butyl chain. This compound belongs to a class of bioactive molecules where structural modifications, such as alkyl chain length and substituent positions, critically influence physicochemical properties and biological activity. It is synthesized via chloroacetylation of amines followed by reaction with substituted phenols, as seen in analogous compounds (e.g., substituted phenoxy acetamide derivatives in and ).
In pharmacological studies, N-butyl-substituted acetamides have demonstrated enhanced hydrophobic interactions with enzyme active sites. For instance, N-butyl-2-(3-chloro-4-hydroxyphenyl)acetamide (compound 15 in ) showed moderate inhibition of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2), attributed to its N-butyl chain facilitating hydrophobic binding.
Properties
IUPAC Name |
N-butyl-2-(3-chlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-2-3-7-14-12(15)9-16-11-6-4-5-10(13)8-11/h4-6,8H,2-3,7,9H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSNMPQVBXUASB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)COC1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical Properties
The following table summarizes key physical properties of N-butyl-2-(3-chlorophenoxy)acetamide and related compounds:
Key Observations :
- Alkyl Chain Length : Longer alkyl chains (e.g., hexyl in 5g) correlate with higher melting points compared to shorter chains (butyl), likely due to increased van der Waals interactions.
- Aromatic Substituents : Nitro groups (e.g., 5g) reduce melting points compared to chloro-substituted analogs, possibly due to altered crystal packing.
Enzyme Inhibition
- 17β-HSD2 Inhibition: N-Butyl-2-(3-chloro-4-hydroxyphenyl)acetamide (compound 15): Moderate activity (IC₅₀ ~10 µM) due to hydrophobic interactions from the butyl chain. 2-(3-Chloro-4-hydroxyphenyl)-N-phenethylacetamide (compound 13): Higher potency (IC₅₀ <5 µM) due to additional aromatic interactions from the phenethyl group.
Antimicrobial Activity
Electronic and Steric Effects of Substituents
- 4-Nitro groups (e.g., 5g) introduce strong electron-withdrawing effects, which could modulate reactivity but may reduce bioavailability.
- Phenoxy vs. Phenyl Groups: The phenoxy group in the target compound introduces an oxygen atom, enhancing solubility compared to non-oxygenated phenyl analogs (e.g., compounds in ).
Notes on Key Findings
Hydrophobic Interactions : N-Butyl chains enhance binding to hydrophobic enzyme pockets, as demonstrated in 17β-HSD2 inhibition studies.
Substituent Diversity : Structural variations (e.g., nitro, thiazolyl, or benzyl groups) significantly alter melting points, solubility, and bioactivity, underscoring the need for tailored design.
Synthetic Accessibility : Most analogs are synthesized via straightforward chloroacetylation reactions, enabling rapid diversification.
Contradictions : While N-butyl chains generally improve activity, excessive hydrophobicity (e.g., hexyl in 5g) may reduce aqueous solubility, limiting in vivo efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
